2-Hydroxypyrimidine
Overview
Description
2-Hydroxypyrimidine is a heterocyclic aromatic organic compound that contains a pyrimidine ring with a hydroxyl group attached to the second carbon atom Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, particularly in nucleic acids such as DNA and RNA
Mechanism of Action
Target of Action
2-Hydroxypyrimidine, also known as pyrimidin-2-ol, is a derivative of pyrimidines, which are known to have a range of pharmacological effects . The primary targets of this compound are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The mode of action of this compound involves its interaction with these targets, resulting in an inhibitory response against the expression and activities of these inflammatory mediators . This interaction leads to changes in the cellular environment, contributing to the compound’s anti-inflammatory effects .
Biochemical Pathways
This compound affects the biochemical pathways associated with the synthesis, degradation, salvage, and interconversion of pyrimidines . These pathways play a crucial role in diverse cellular functions, including the synthesis of DNA, RNA, lipids, and carbohydrates . The compound’s interaction with these pathways can lead to downstream effects that influence cellular function and response.
Pharmacokinetics
The compound’s solubility and other physical properties suggest that it may have good bioavailability .
Result of Action
The result of this compound’s action is primarily its anti-inflammatory effects, as evidenced by its inhibitory response against the expression and activities of certain vital inflammatory mediators . This can lead to a reduction in inflammation and associated symptoms.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution within the body . Additionally, factors such as pH and temperature can impact the compound’s stability and activity.
Biochemical Analysis
Biochemical Properties
2-Hydroxypyrimidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the oxidation processes where the 2-methyl group side chain of pyrimidine is oxidized to a carboxyl group by oxidizing agents such as potassium permanganate . This compound also interacts with nucleobases like cytosine, uracil, and thymine, which are essential components of nucleic acids . These interactions are primarily due to the electron-deficient nature of the pyrimidine ring, which facilitates binding with other biomolecules.
Cellular Effects
This compound influences various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to play a role in the chemotherapy of AIDS by interacting with nucleic acids . Additionally, its presence in nucleic acids suggests that it may influence gene expression and cellular metabolism by participating in the synthesis and repair of DNA and RNA.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For instance, it has been shown to inhibit certain enzymes involved in the synthesis of nucleic acids . This inhibition can lead to changes in gene expression and cellular function, highlighting its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to certain environmental factors . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated its potential to cause changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that high doses of this compound can cause respiratory irritation and other toxic effects . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For instance, it has been shown to participate in the metabolic reprogramming of tryptophan metabolism, leading to the accumulation of L-5-hydroxytryptophan and kynurenine . These metabolic changes can influence various cellular processes and contribute to the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it has been observed that this compound can be transported across cell membranes and distributed within the cytoplasm and nucleus . This distribution is essential for its biological activity and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been found to localize in the nucleus, where it can interact with nucleic acids and influence gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxypyrimidine can be synthesized through several methods. One common approach involves the reaction of malonic acid derivatives with urea under acidic conditions, followed by cyclization to form the pyrimidine ring. Another method involves the condensation of formamide with β-ketoesters in the presence of a base, leading to the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale solvent-free chlorination using phosphorous oxychloride (POCl3). This method involves heating the hydroxy-containing substrate in a sealed reactor at high temperatures with one equivalent of pyridine as a base. This process is efficient and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidine-2,4-dione.
Reduction: Reduction reactions can convert it to dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Pyrimidine-2,4-dione.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidines depending on the reagents used.
Scientific Research Applications
2-Hydroxypyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of nucleotides and nucleosides, which are essential components of DNA and RNA.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes
Comparison with Similar Compounds
2-Hydroxypyrimidine can be compared with other similar compounds such as:
2-Hydroxypyridine: Similar in structure but differs in the position of the nitrogen atoms in the ring.
2-Aminopyrimidine: Contains an amino group instead of a hydroxyl group, leading to different chemical properties and reactivity.
2,4-Dihydroxypyrimidine: Contains an additional hydroxyl group, which can affect its chemical behavior and applications.
Uniqueness: this compound is unique due to its specific hydroxyl group position, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
1H-pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-4-5-2-1-3-6-4/h1-3H,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGOHKSTWXHQJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060315 | |
Record name | 2-Hydroxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
557-01-7, 51953-13-0, 55949-38-7 | |
Record name | 2(1H)-Pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=557-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxypyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyrimidinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051953130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055949387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(1H)-Pyrimidinone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hydroxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrimidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.319 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PYRIMIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13K708ILY4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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